molecular formula C10H17NO3 B8769275 Methylecgonine

Methylecgonine

Cat. No. B8769275
M. Wt: 199.25 g/mol
InChI Key: QIQNNBXHAYSQRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COC(=O)C1C(OC(=O)c2ccccc2)CC2CCC1N2C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH:1]12[CH2:2][CH2:3][CH:4]([CH:5]([C:17](=[O:18])[O:19][CH3:20])[CH:6]([O:8][C:9]([c:10]3[cH:11][cH:12][cH:13][cH:14][cH:15]3)=[O:16])[CH2:7]1)[N:21]2[CH3:22].[ClH:23]>>[CH:1]12[CH2:2][CH2:3][CH:4]([CH:5]([C:17](=[O:18])[O:19][CH3:20])[CH:6]([OH:8])[CH2:7]1)[N:21]2[CH3:22]

Inputs

Step One
Name
COC(=O)C1C(OC(=O)c2ccccc2)CC2CCC1N2C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)C1C(OC(=O)c2ccccc2)CC2CCC1N2C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1C(O)CC2CCC1N2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
COC(=O)C1C(OC(=O)c2ccccc2)CC2CCC1N2C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH:1]12[CH2:2][CH2:3][CH:4]([CH:5]([C:17](=[O:18])[O:19][CH3:20])[CH:6]([O:8][C:9]([c:10]3[cH:11][cH:12][cH:13][cH:14][cH:15]3)=[O:16])[CH2:7]1)[N:21]2[CH3:22].[ClH:23]>>[CH:1]12[CH2:2][CH2:3][CH:4]([CH:5]([C:17](=[O:18])[O:19][CH3:20])[CH:6]([OH:8])[CH2:7]1)[N:21]2[CH3:22]

Inputs

Step One
Name
COC(=O)C1C(OC(=O)c2ccccc2)CC2CCC1N2C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)C1C(OC(=O)c2ccccc2)CC2CCC1N2C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1C(O)CC2CCC1N2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.

Procedure details

Name
COC(=O)C1C(OC(=O)c2ccccc2)CC2CCC1N2C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH:1]12[CH2:2][CH2:3][CH:4]([CH:5]([C:17](=[O:18])[O:19][CH3:20])[CH:6]([O:8][C:9]([c:10]3[cH:11][cH:12][cH:13][cH:14][cH:15]3)=[O:16])[CH2:7]1)[N:21]2[CH3:22].[ClH:23]>>[CH:1]12[CH2:2][CH2:3][CH:4]([CH:5]([C:17](=[O:18])[O:19][CH3:20])[CH:6]([OH:8])[CH2:7]1)[N:21]2[CH3:22]

Inputs

Step One
Name
COC(=O)C1C(OC(=O)c2ccccc2)CC2CCC1N2C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)C1C(OC(=O)c2ccccc2)CC2CCC1N2C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1C(O)CC2CCC1N2C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.